molecular formula C10H17BF3K B8204855 Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate

Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate

Cat. No.: B8204855
M. Wt: 244.15 g/mol
InChI Key: RLIFXPRXALNWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a cyclohexenyl ring with four methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate typically involves the reaction of a suitable boron precursor with a trifluoromethylating agent in the presence of a potassium source. One common method involves the use of potassium trifluoroborate and a cyclohexenyl derivative under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to a different oxidation state.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .

Scientific Research Applications

Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate exerts its effects involves the interaction of the boron center with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The molecular pathways involved may include the formation of boron-oxygen or boron-carbon bonds, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Potassium 3-fluorophenyltrifluoroborate: Similar in structure but with a fluorophenyl group instead of a cyclohexenyl ring.

    Potassium trifluoro(hex-1-yn-1-yl)boranuide: Contains an alkyne group instead of a cyclohexenyl ring.

Uniqueness

Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate is unique due to its specific combination of a trifluoromethyl group and a highly substituted cyclohexenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

potassium;trifluoro-(3,3,5,5-tetramethylcyclohexen-1-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF3.K/c1-9(2)5-8(11(12,13)14)6-10(3,4)7-9;/h5H,6-7H2,1-4H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFXPRXALNWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(CC(C1)(C)C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF3K
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.